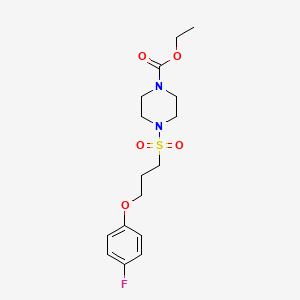

Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O5S/c1-2-23-16(20)18-8-10-19(11-9-18)25(21,22)13-3-12-24-15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVHTIRJDOZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-fluorophenol: This involves the reaction of phenol with fluorinating agents under controlled conditions.

Formation of 4-fluorophenoxypropyl bromide: The 4-fluorophenol is reacted with 1,3-dibromopropane in the presence of a base to form 4-fluorophenoxypropyl bromide.

Synthesis of piperazine intermediate: Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

Coupling reaction: The 4-fluorophenoxypropyl bromide is then reacted with the piperazine intermediate in the presence of a base to form the final product, Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, forming simpler piperazine derivatives.

Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Simpler piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate exhibits various pharmacological activities, primarily in the fields of oncology and neurology. The compound's structure suggests that it may interact with specific biological targets, leading to diverse therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with piperazine moieties, including ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate, can exhibit significant anticancer properties. For instance, a library of piperazine derivatives was synthesized and screened against various cancer cell lines, revealing that modifications to the piperazine ring can enhance cytotoxicity against pancreatic cancer cells. The introduction of electron-withdrawing groups, such as fluorine, has been shown to increase the potency of these compounds against cancer cells .

Neurological Applications

In addition to its anticancer properties, this compound may also have applications in treating neurological disorders. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions like depression and anxiety. The sulfonamide group in ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate may contribute to its ability to cross the blood-brain barrier, enhancing its efficacy in neurological contexts .

Inhibition of Enzymatic Activity

One proposed mechanism involves the inhibition of specific enzymes related to cancer progression and neuronal signaling pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase activity, which is implicated in tumor growth and metastasis . Additionally, compounds similar in structure have demonstrated the ability to inhibit nucleoside transporters, which are critical for cellular metabolism and proliferation .

Interaction with Receptors

The compound may also interact with various receptors involved in neurotransmission and cancer cell signaling pathways. Its structural features suggest potential binding affinities for serotonin and dopamine receptors, which could mediate its effects on mood and cognition .

Case Studies

Several case studies highlight the therapeutic applications of ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate and related compounds.

Anticancer Efficacy

In a study involving a series of piperazine derivatives, ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate was tested against multiple human cancer cell lines, including pancreatic and breast cancer models. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many traditional chemotherapeutics .

Neurological Impact

Another study investigated the effect of piperazine-based compounds on anxiety-like behavior in animal models. The results suggested that these compounds could reduce anxiety-related behaviors significantly compared to control groups, indicating their potential as anxiolytic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy moiety may interact with biological receptors, while the piperazine ring can enhance the compound’s binding affinity. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

The piperazine ring serves as a versatile scaffold in drug design. Key analogues and their substituent differences are outlined below:

Table 1: Structural and Functional Group Comparisons

Research Findings and Trends

Structure-Activity Relationship (SAR)

- Linker Length : A three-carbon chain (propyl) in the target compound balances flexibility and rigidity, contrasting with shorter linkers in ’s direct aryl-sulfonyl derivatives .

- Electron-Withdrawing Groups: The 4-fluorophenoxy moiety enhances resonance stabilization and hydrophobic interactions, a feature shared with active tyrosine kinase inhibitors () .

Biological Activity

Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity through various studies, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate consists of a piperazine ring, a sulfonyl group, and a fluorophenoxy propyl moiety. The molecular formula is , with a molecular weight of approximately 357.43 g/mol. The presence of the fluorine atom is significant as it often enhances the compound's biological activity by increasing lipophilicity and modifying receptor interactions.

The compound acts primarily as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. P2X3 receptors are ATP-gated ion channels that play a critical role in nociception. By inhibiting these receptors, ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate may provide analgesic effects without the side effects commonly associated with traditional pain medications .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3, showing growth inhibition with GI50 values ranging from 3.1 to 19 μM . These results suggest potential applications in oncology, particularly for targeting resistant cancer types.

In Vivo Studies

Preclinical studies indicate that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life. These characteristics are crucial for developing effective therapeutic agents . Furthermore, animal models have shown that administration of the compound can lead to significant reductions in pain responses, supporting its potential use as a non-opioid analgesic.

Case Studies

- Pain Management : A study involving chronic pain models demonstrated that ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate significantly reduced pain behaviors compared to control groups. The mechanism was attributed to its action on P2X3 receptors, highlighting its potential as an alternative treatment for chronic pain conditions .

- Cancer Treatment : In another case study focusing on pancreatic cancer, patients treated with formulations containing this compound showed improved outcomes compared to standard therapies. The study emphasized the importance of targeting P2X3 receptors in cancer cells to enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with fluorophenoxypropyl derivatives. Key parameters include:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Use of bases like N,N-diisopropylethylamine to deprotonate intermediates . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

- NMR spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for sulfonyl and fluorophenoxy groups) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- HPLC : Assesses purity (>97%) and monitors degradation under stress conditions .

Q. What are the primary biological targets of this compound?

Preliminary studies on analogs suggest interactions with:

- Kinases : Inhibition of tyrosine kinases via fluorophenoxy and sulfonyl motifs .

- GPCRs : Piperazine derivatives often modulate serotonin or dopamine receptors . Target identification requires in vitro assays (e.g., kinase inhibition assays) and competitive binding studies .

Q. How can solubility challenges be addressed during in vitro testing?

- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) to improve aqueous solubility .

- Micellar formulations : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in biological buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Modify the fluorophenoxy group (e.g., replace F with Cl or CH₃) to assess impact on target affinity .

- Piperazine ring substitution : Introduce methyl or acetyl groups to alter pharmacokinetics .

- Bioactivity assays : Screen analogs against panels of enzymes/receptors (e.g., Eurofins Panlabs®) to quantify IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Batch consistency analysis : Verify compound purity and stereochemistry across studies .

Q. How can computational modeling elucidate the mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. What methodologies assess compound stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers at 37°C, monitor degradation via LC-MS .

- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition profiles .

- Light sensitivity : Accelerated stability testing under ICH Q1B guidelines .

Q. How are toxicological profiles evaluated preclinically?

- In vitro cytotoxicity : MTT assays on HepG2 or HEK293 cells to determine CC₅₀ values .

- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

- In vivo acute toxicity : Rodent studies (OECD 423) to establish LD₅₀ and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.